molecular formula C30H33ClN2O10S B12704203 (E)-but-2-enedioic acid;2-[4-[2-(3-chlorobenzo[b][1]benzothiepin-6-yl)oxyethyl]piperazin-1-yl]ethanol CAS No. 132121-40-5

(E)-but-2-enedioic acid;2-[4-[2-(3-chlorobenzo[b][1]benzothiepin-6-yl)oxyethyl]piperazin-1-yl]ethanol

Cat. No.: B12704203
CAS No.: 132121-40-5
M. Wt: 649.1 g/mol
InChI Key: RQHCIMYYPGDSOA-LVEZLNDCSA-N
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Description

(E)-but-2-enedioic acid;2-[4-[2-(3-chlorobenzobbenzothiepin-6-yl)oxyethyl]piperazin-1-yl]ethanol is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzothiepin moiety, a piperazine ring, and a butenedioic acid group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;2-[4-[2-(3-chlorobenzobbenzothiepin-6-yl)oxyethyl]piperazin-1-yl]ethanol typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the benzothiepin moiety: This step involves the cyclization of appropriate precursors under specific conditions to form the benzothiepin ring.

    Attachment of the piperazine ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where the benzothiepin derivative reacts with a piperazine compound.

    Incorporation of the butenedioic acid group: The final step involves the addition of the butenedioic acid group through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;2-[4-[2-(3-chlorobenzobbenzothiepin-6-yl)oxyethyl]piperazin-1-yl]ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

(E)-but-2-enedioic acid;2-[4-[2-(3-chlorobenzobbenzothiepin-6-yl)oxyethyl]piperazin-1-yl]ethanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;2-[4-[2-(3-chlorobenzobbenzothiepin-6-yl)oxyethyl]piperazin-1-yl]ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Properties

CAS No.

132121-40-5

Molecular Formula

C30H33ClN2O10S

Molecular Weight

649.1 g/mol

IUPAC Name

(E)-but-2-enedioic acid;2-[4-[2-(3-chlorobenzo[b][1]benzothiepin-6-yl)oxyethyl]piperazin-1-yl]ethanol

InChI

InChI=1S/C22H25ClN2O2S.2C4H4O4/c23-18-5-6-21-17(15-18)16-20(19-3-1-2-4-22(19)28-21)27-14-12-25-9-7-24(8-10-25)11-13-26;2*5-3(6)1-2-4(7)8/h1-6,15-16,26H,7-14H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+

InChI Key

RQHCIMYYPGDSOA-LVEZLNDCSA-N

Isomeric SMILES

C1N(CCN(C1)CCOC2=CC3=C(SC4=CC=CC=C24)C=CC(=C3)Cl)CCO.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C1CN(CCN1CCO)CCOC2=CC3=C(C=CC(=C3)Cl)SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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